2-Hexyl-4,4-dimethyl-1,3-dioxane
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Overview
Description
2-Hexyl-4,4-dimethyl-1,3-dioxane is an organic compound with the molecular formula C12H24O2 It belongs to the class of dioxanes, which are heterocyclic organic compounds containing a six-membered ring with two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexyl-4,4-dimethyl-1,3-dioxane typically involves the reaction of hexyl alcohol with acetone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then undergoes cyclization to form the dioxane ring. The reaction conditions usually involve refluxing the reactants in an organic solvent such as toluene or benzene, with a strong acid like sulfuric acid or p-toluenesulfonic acid as the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are passed over a solid acid catalyst at elevated temperatures. This method allows for efficient production with high yields and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-Hexyl-4,4-dimethyl-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the dioxane ring into diols or other reduced forms.
Substitution: The hydrogen atoms on the hexyl chain can be substituted with other functional groups through halogenation or other substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2) under UV light or in the presence of a catalyst.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Diols or other reduced forms.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
2-Hexyl-4,4-dimethyl-1,3-dioxane has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-Hexyl-4,4-dimethyl-1,3-dioxane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-Hexyl-4,4-dimethyl-1,3-dioxane can be compared with other similar compounds, such as:
2-Ethyl-4,4-dimethyl-1,3-dioxane: Similar in structure but with an ethyl group instead of a hexyl group.
2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid): A related compound with different functional groups and reactivity.
1,3-Dioxane, 2,4-dimethyl-: Another dioxane derivative with different substituents on the ring.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and physical properties, which make it suitable for a wide range of applications in research and industry.
Properties
CAS No. |
61934-49-4 |
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Molecular Formula |
C12H24O2 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
2-hexyl-4,4-dimethyl-1,3-dioxane |
InChI |
InChI=1S/C12H24O2/c1-4-5-6-7-8-11-13-10-9-12(2,3)14-11/h11H,4-10H2,1-3H3 |
InChI Key |
MNXBZHZWLFSCNT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1OCCC(O1)(C)C |
Origin of Product |
United States |
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